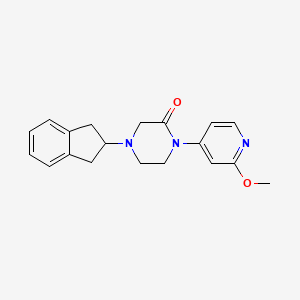

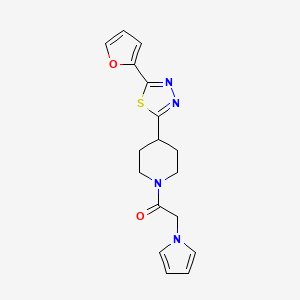

![molecular formula C12H18FN3O B2925095 4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine CAS No. 2202092-54-2](/img/structure/B2925095.png)

4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The molecule also contains a fluorine atom attached to the pyrimidine ring, a cyclohexane ring, and an amine group (N,N-dimethyl).

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrimidine ring and the cyclohexane ring could impart certain stability to the molecule. The electronegative fluorine atom could create a polar region in the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. The amine group could participate in acid-base reactions, and the aromatic pyrimidine ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the amine group and the aromatic ring) would influence its solubility, boiling point, melting point, etc .Applications De Recherche Scientifique

Kinase Inhibition for Anticancer Therapy

One study discusses the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, highlighting their potential as kinase inhibitors, which are crucial in the development of anticancer agents. The research describes a regioselective synthesis approach that contributes to the creation of compounds with significant biological activity, demonstrating the versatility of fluoropyrimidine derivatives in medicinal chemistry (Wada et al., 2012).

Development of Antitumor Agents

Another study focuses on the synthesis of triazolopyrimidines as anticancer agents, showcasing a unique mechanism of tubulin inhibition. This research provides insight into the structural activity relationships (SAR) necessary for optimal activity against cancer cells, highlighting the significance of fluorinated pyrimidines in designing new anticancer drugs (Zhang et al., 2007).

Synthesis of Pharmaceutical Intermediates

Further, a study on the use of immobilized amine transaminase for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine showcases the importance of fluoropyrimidine derivatives in creating intermediates for pharmaceuticals. This research demonstrates an innovative approach to biotransformations, offering a sustainable method for synthesizing key intermediates in drug development (Semproli et al., 2020).

Enzyme Inhibition Studies

Research on 5-substituted 2-amino-4,6-dihydroxypyrimidines and their inhibitory effects on nitric oxide production presents another dimension of fluoropyrimidine application. This study explores the potential of these compounds in modulating immune responses, indicating the broad utility of fluoropyrimidines in biochemical research (Jansa et al., 2014).

Molecular Interaction Studies

Lastly, an investigation into the 1:1 complex of cytosine and 5-fluorouracil monohydrate revisited underscores the significance of fluoropyrimidines in studying molecular interactions and complex formation. Such studies are essential for understanding the molecular basis of drug action and designing more effective therapeutic agents (Portalone & Colapietro, 2007).

Mécanisme D'action

Target of Action

Similar compounds such as 5-fluoropyrimidines are known to interact with enzymes involved in the synthesis of pyrimidines, which are essential components of dna and rna .

Mode of Action

It can be inferred from related compounds that it may interfere with the production of pyrimidines, a key component of dna and rna . This interference could potentially inhibit the replication and transcription processes in cells, leading to a halt in their growth and multiplication.

Biochemical Pathways

The compound likely affects the biochemical pathway involved in the synthesis of pyrimidines . By inhibiting this pathway, the compound can disrupt the normal functioning of cells, particularly those that are rapidly dividing and require a constant supply of pyrimidines for DNA and RNA synthesis.

Pharmacokinetics

The physical form of similar compounds is often an oil , which could influence its absorption and distribution in the body

Result of Action

The result of the compound’s action would likely be the inhibition of cell growth and multiplication due to the disruption of DNA and RNA synthesis . This could potentially lead to the death of the affected cells.

Safety and Hazards

Propriétés

IUPAC Name |

4-(5-fluoropyrimidin-2-yl)oxy-N,N-dimethylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3O/c1-16(2)10-3-5-11(6-4-10)17-12-14-7-9(13)8-15-12/h7-8,10-11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYMNIYPFLZMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2925016.png)

![Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2925018.png)

![10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2925019.png)

![5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2925023.png)

![N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2925025.png)

![4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2925029.png)

![5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2925032.png)